rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” is a synthetic organic compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to interesting chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions, where two alkenes react to form a cyclobutane ring.
Introduction of the tert-Butoxy Group: This step may involve the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butoxy group onto the cyclobutane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.
Reduction: Reduction reactions can convert the amine group to an alkylamine or the tert-butoxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce alkylamines.
Scientific Research Applications
Chemistry
In chemistry, “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” can be used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclobutane-containing molecules on biological systems. Its amine functionality suggests potential interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the amine group is particularly interesting for the development of pharmaceuticals that target specific biological pathways.
Industry
In the industrial sector, “this compound” may be used in the production of polymers and materials with unique properties due to its strained ring system.
Mechanism of Action
The mechanism of action of “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular signaling pathways. The tert-butoxy group and the amine functionality could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamine: A simpler analog without the tert-butoxy group.
tert-Butylamine: Contains the tert-butyl group but lacks the cyclobutane ring.
Cyclobutanol: Contains a hydroxyl group instead of an amine.
Uniqueness
“rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” is unique due to the combination of the strained cyclobutane ring, the tert-butoxy group, and the amine functionality
Properties
CAS No. |
1638771-10-4 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.